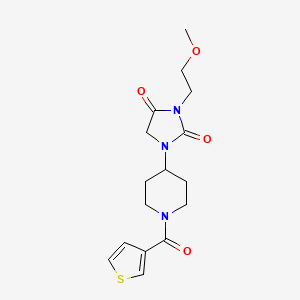

3-(2-Methoxyethyl)-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-Methoxyethyl)-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related imidazolidine-2,4-diones, which can be used to infer potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of imidazolidine-2,4-diones and their derivatives is a topic of interest due to their potential biological activities. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, as described in one study . Another paper discusses the synthesis of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines, which are analogues of hypoglycemic compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-diones can be quite diverse, as evidenced by the unexpected conformation found in the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione . This compound was found to be nonplanar with significant dihedral angles between the benzene and five-membered rings. Such structural analyses are crucial for understanding the conformational preferences of these molecules, which in turn can affect their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazolidine-2,4-diones can undergo various chemical reactions, including rearrangements under certain conditions. For example, novel 2-thioxo-1'H-spiro[imidazoline-5,3'-indole]-2,2'-diones were generated from 3-butyl-3-aminoquinoline-2,4-diones through reaction with isothiocyanates followed by rearrangement in boiling acetic acid or concentrated hydrochloric acid . These types of reactions could be relevant for the compound "3-(2-Methoxyethyl)-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione" when considering its potential reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. For instance, the presence of substituents on the imidazolidine ring can affect the compound's solubility, melting point, and stability. The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a role in the solid-state conformation and could influence the compound's crystallinity and solubility . The regioselective ring opening of 3-thiaisatoic anhydride by α-amino acids to synthesize 3-(2-thienyl)imidazolidine-2,4-dione analogues also highlights the importance of regiochemistry in determining the properties of these compounds .

Scientific Research Applications

Molecular Design and Synthesis

Imidazopyridine thiazolidine-2,4-diones, designed and synthesized from their corresponding pyridines, represent conformationally restricted analogues of hypoglycemic compounds like rosiglitazone. These compounds have been evaluated for their effects on insulin-induced adipocyte differentiation and hypoglycemic activity, demonstrating structure-activity relationships essential for further drug development (Oguchi et al., 2000).

Spectral and Structural Analysis

The synthesis and detailed spectral analysis (FT-IR, NMR, electronic absorption) of novel thiazolidine-2,4-dione derivatives highlight the importance of these compounds in understanding molecular structures and their potential electronic and optical properties. Such analyses are crucial for developing new materials with specific optical characteristics (Halim & Ibrahim, 2021).

Antimicrobial and Anticancer Activities

Compounds related to 3-(2-Methoxyethyl)-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and tested for their in vitro antibacterial and antifungal activities. These studies reveal the potential of such compounds in developing new antimicrobial agents, with some showing excellent activity against gram-positive bacteria and fungi (Prakash et al., 2011).

properties

IUPAC Name |

3-(2-methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-23-8-7-18-14(20)10-19(16(18)22)13-2-5-17(6-3-13)15(21)12-4-9-24-11-12/h4,9,11,13H,2-3,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFKPLUNSAAXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)